R: OH
Description
Properties
CAS No. |
128092-73-9 |
|---|---|
Molecular Formula |
C35H68O2 |
Synonyms |
R: OH |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Applications
Hydroxyl groups are integral to the structure and function of many pharmaceutical compounds. Their presence can significantly influence the pharmacokinetics and pharmacodynamics of drugs.
- Drug Solubility : The hydroxyl group increases the solubility of compounds in water due to its polar nature. This property is crucial for drug formulation and delivery systems.
- Reactivity : Hydroxyl groups can participate in various chemical reactions, including oxidation and esterification, making them versatile in drug synthesis.
Case Study: Ibuprofen
Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), contains a hydroxyl group that contributes to its anti-inflammatory properties. The presence of this functional group enhances its solubility and bioavailability, allowing for effective pain relief.
Biochemical Applications
In biochemistry, hydroxyl groups play essential roles in metabolic processes and cellular functions.
- Enzyme Activity : Many enzymes require hydroxyl-containing substrates for their catalytic activity. The hydroxyl group can act as a nucleophile in biochemical reactions.
- Hydrogen Bonding : Hydroxyl groups facilitate hydrogen bonding, which is critical for the structure and stability of biomolecules like proteins and nucleic acids.
Case Study: Glucose Metabolism
Glucose, a primary energy source for cells, contains multiple hydroxyl groups. These groups are vital for its reactivity and interactions with enzymes during glycolysis and other metabolic pathways.
Environmental Applications
Hydroxyl groups are significant in environmental chemistry, particularly in the degradation of pollutants.
- Oxidation Reactions : Hydroxyl radicals (- OH) are powerful oxidizing agents that can break down organic pollutants in water and air.
- Bioremediation : Compounds containing hydroxyl groups are often used in bioremediation processes to enhance microbial degradation of contaminants.
Case Study: Degradation of Phenolic Compounds
Phenolic compounds, commonly found in industrial waste, can be effectively degraded by microorganisms that utilize hydroxyl groups as part of their metabolic pathways. This process aids in reducing environmental toxicity.
Industrial Applications
The versatility of hydroxyl groups extends to various industrial applications, including:
- Solvents : Alcohols containing hydroxyl groups (e.g., ethanol) are widely used as solvents due to their ability to dissolve both polar and nonpolar substances.
- Plasticizers : Hydroxyl-containing compounds are used as plasticizers in the production of flexible plastics.
Case Study: Ethylene Glycol
Ethylene glycol is utilized as an antifreeze agent and a precursor for producing polyester fibers. Its hydroxyl groups enhance its ability to interact with water and other solvents, making it valuable in industrial applications.
Summary Table of Applications
| Application Area | Examples/Case Studies | Key Benefits |
|---|---|---|
| Pharmaceuticals | Ibuprofen | Increased solubility and bioavailability |
| Biochemistry | Glucose | Essential for enzyme activity |
| Environmental Science | Degradation of phenolic compounds | Effective pollutant breakdown |
| Industrial Processes | Ethylene glycol | Versatile solvent and plasticizer |
Comparison with Similar Compounds
Comparison with Other Alcohols
Phenol (Ar–OH) vs. Aliphatic Alcohols (R–OH)
Table 1: Physicochemical Properties of Selected Alcohols
| Compound | Boiling Point (°C) | log P (Octanol-Water) | Catalytic CL Activity |
|---|---|---|---|
| Methanol (R=CH₃) | 64.7 | -0.74 | Low |
| Hexanol (R=C₆H₁₃) | 157 | 2.03 | High (R=0.95) |
| Phenol (Ar–OH) | 181.7 | 1.46 | None |
Comparison with Thiols (R–SH) and Selenols (R–SeH)
Benzyl Alcohol (R–OH) vs. Benzyl Thiocyanate (R–SCN) and Selenocyanate (R–SeCN)
- Superoxide Generation : Benzyl alcohol showed lower catalytic activity in superoxide generation compared to sulfur/selenium analogs, likely due to reduced nucleophilicity of –OH compared to –S/–Se .
- Reactivity : Thiols exhibit higher acidity (pKa ~10) than alcohols (pKa ~16–19), enabling faster nucleophilic substitution reactions.
Comparison with Boronic Acids (R–B(OH)₂)
Thermodynamic Stability
- Heat of Formation : At the G4 level, boronic acids (e.g., H–B(OH)₂) exhibit higher heats of formation (+23.5 kcal/mol) compared to alcohols, indicating greater thermodynamic instability .
- Computational Challenges : B3LYP functional underestimates stability in boron compounds, necessitating higher-level methods like G4 or W1U .
Table 2: Thermodynamic Data for Boron Compounds vs. Alcohols
| Compound | ΔHf (kcal/mol, G4) | Bond Dissociation Energy (B–O, kcal/mol) |
|---|---|---|
| H–B(OH)₂ | +23.5 | 119.3 |
| CH₃–B(OH)₂ | +15.8 | 121.7 |
| Methanol (CH₃OH) | -57.0 | 91.0 (O–H) |
Comparison with Carboxylic Acids (R–COOH)
Hydrolysis Reactions
Pharmacological Comparison: Antihypertensive Agents
Compound Efficacy :
- R=OH Derivatives: Compounds with R=OH and R₁=CH₃ (e.g., α-methyl-DOPA analogs) showed prolonged antihypertensive action at lower dosages (0.1–5 g/day) compared to non-hydroxylated analogs .
- Bioavailability : Hydroxyl groups enhance solubility but may reduce membrane permeability, requiring structural optimization for oral administration .
Reactivity in Environmental and Atmospheric Chemistry
Aqueous OH Radical Oxidation
Table 3: Second-Order Rate Constants (kOH) for Aqueous Oxidation
| Compound | Structure | kOH (M⁻¹s⁻¹) |
|---|---|---|
| Erythritol | R–(CHOH)₄–R | 2.5×10⁹ |
| MT | R–(CHOH)₂–CH₃ | 1.14×10⁹ |
| MDE | R–CH₂–CH=CH–OH | 2.9×10⁹ |
Data from atmospheric chemistry studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
